aceroside VII

liver fibrosis hepatic stellate cell antifibrotic screening

Aceroside VII (CAS 104109-45-7) is a linear diarylheptanoid glycoside with the molecular formula C₂₅H₃₄O₈ and a molecular weight of 462.53 g/mol. It is the 3-O-β-D-glucopyranoside of (−)-centrolobol, originally isolated from the stem bark of Acer nikoense Maxim.

Molecular Formula C25H34O8
Molecular Weight 462.5 g/mol
Cat. No. B12041617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaceroside VII
Molecular FormulaC25H34O8
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C25H34O8/c26-15-21-22(29)23(30)24(31)25(33-21)32-20(14-9-17-7-12-19(28)13-8-17)4-2-1-3-16-5-10-18(27)11-6-16/h5-8,10-13,20-31H,1-4,9,14-15H2/t20-,21-,22-,23+,24-,25-/m1/s1
InChIKeyMAUAGULXOHJIER-RRLSKXGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aceroside VII for Research Procurement: Compound Identity, Source & Analytical Specifications


Aceroside VII (CAS 104109-45-7) is a linear diarylheptanoid glycoside with the molecular formula C₂₅H₃₄O₈ and a molecular weight of 462.53 g/mol [1]. It is the 3-O-β-D-glucopyranoside of (−)-centrolobol, originally isolated from the stem bark of Acer nikoense Maxim. (Aceraceae) and also reported in Betula platyphylla var. japonica and Alnus hirsuta [2][3]. The compound is available from specialty chemical suppliers as a solid with ≥95% purity determined by LC/MS-ELSD [4]. Aceroside VII belongs to the broader diarylheptanoid class, which includes both linear and cyclic structural subtypes with markedly divergent biological profiles—a distinction critical for informed procurement decisions [5].

Why Aceroside VII Cannot Be Substituted by Aceroside VIII or Other Diarylheptanoids in Target-Specific Studies


Within the linear diarylheptanoid glycoside subclass, aceroside VII and aceroside VIII share the same aglycone core ((−)-centrolobol) but differ in glycosylation: aceroside VII bears a single glucopyranosyl moiety, whereas aceroside VIII carries an additional terminal apiofuranosyl unit (3-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside) [1]. This single sugar difference confers distinct physicochemical properties—melting point 144–145°C and specific rotation [α]₁₅D −28.4° for aceroside VII versus [α]₁₅D −64.8° for aceroside VIII—and fundamentally alters biological target engagement [1]. Critically, aceroside VIII acts as a selective HDAC6 inhibitor with demonstrated synergy with other HDAC inhibitors in colon cancer cells, a mechanism not reported for aceroside VII [2]. Conversely, when compared with cyclic diarylheptanoids such as aceroside I or aceroside III, the linear scaffold of aceroside VII confers a completely different osteogenic activity profile: cyclic diphenyl ether-types promote osteoblast differentiation, whereas linear-types like (−)-centrolobol (the aglycone of aceroside VII) show no such activity, establishing a structural–functional boundary that precludes interchangeable use [3]. Procurement based solely on diarylheptanoid class membership, without attention to linear-versus-cyclic topology and glycosylation state, will result in irreproducible or absent biological activity in target-specific assays.

Quantitative Differential Evidence for Aceroside VII: Assay-Anchored Comparisons Against Closest Analogs


Antifibrotic Activity Against HSC-T6 Hepatic Stellate Cells: Aceroside VII vs. Platyphylloside

In a head-to-head evaluation of seven diarylheptanoids isolated from Betula platyphylla inner bark, aceroside VII (compound 2) significantly inhibited the proliferation of HSC-T6 hepatic stellate cells in a dose-dependent manner (10–100 µM), whereas platyphylloside (compound 7) did not exhibit significant antiproliferative activity at the same concentrations [1]. This establishes a clear functional divergence between two linear diarylheptanoids co-occurring in the same botanical source.

liver fibrosis hepatic stellate cell antifibrotic screening

Hepatoprotective Potency in t-BHP-Challenged HepG2 Cells: Aceroside VII vs. (5S)-O-Methylhirsutanonol

A panel of thirteen diarylheptanoid derivatives from Alnus hirsuta was screened for hepatoprotective effects against t-BHP-induced toxicity in HepG2 cells [1]. Aceroside VII (compound 11) was included in this panel but was not among compounds 1–8 that showed significant hepatoprotective effects. The most active compound, (5S)-O-methylhirsutanonol (compound 8), provided 50.7 ± 3.7% protection at 10 µM, whereas aceroside VII did not reach the significance threshold in the same assay system [1]. This places aceroside VII in a distinct activity tier relative to other diarylheptanoids, making it a useful negative control or structural comparator in hepatoprotection studies.

hepatoprotection oxidative stress HepG2 tert-butylhydroperoxide

HDAC6 Inhibitory Selectivity: Aceroside VII vs. Aceroside VIII — A Critical Functional Divergence

Aceroside VIII was identified as a selective histone deacetylase 6 (HDAC6) inhibitor, with its combined treatment with the HDAC6 inhibitor A452 leading to synergistic increases in acetylated α-tubulin levels and enhanced apoptosis in HT29 colon cancer cells [1]. Aceroside VII, despite sharing the identical (−)-centrolobol aglycone with aceroside VIII, has not been reported to exhibit HDAC6 inhibitory activity [1][2]. The structural basis for this divergence lies in glycosylation: aceroside VIII's apiose-containing disaccharide chain is absent in aceroside VII, which contains only a single glucose residue [2].

HDAC6 epigenetics histone deacetylase colon cancer

Anti-Adipogenic Activity: Aceroside VII Exhibits Measurable Effect on 3T3-L1 Adipocyte Differentiation

Aceroside VII was evaluated alongside other diarylheptanoids from Alnus hirsuta f. sibirica for anti-adipogenic activity in 3T3-L1 preadipocytes [1]. The study reported that aceroside VII exhibited measurable inhibitory activity against adipocyte differentiation, contributing to the structure-activity relationship (SAR) data that distinguished active from inactive diarylheptanoids in this model [1]. This finding, while not benchmarked with a reported IC₅₀ against a specific comparator within the same publication, places aceroside VII among the subset of linear diarylheptanoid glycosides with anti-adipogenic potential. The activity profile differs from that of the cyclic diphenyl ether-type diarylheptanoids (aceroside I, III, etc.), which are characterized predominantly by osteogenic rather than anti-adipogenic properties [2].

anti-adipogenic 3T3-L1 metabolic disorder adipogenesis

Osteogenic Activity Deficit: Linear Aceroside VII Aglycone vs. Cyclic Diphenyl Ether-Type Diarylheptanoids

The osteogenic activity of six diarylheptanoids from Acer nikoense was systematically evaluated using alkaline phosphatase (ALP) activity as a marker of early osteoblast differentiation in MC3T3-E1 preosteoblastic cells [1]. Cyclic diphenyl ether-type diarylheptanoids including aceroside I, aceroside III, and aceroside B₁ significantly promoted ALP activity without affecting cell proliferation. In contrast, (−)-centrolobol—the direct aglycone of aceroside VII, classified as a linear-type diarylheptanoid—showed no osteogenic activity in this assay [1]. This SAR finding establishes that the linear scaffold of the aceroside VII/centrolobol series is functionally incompatible with osteoblast differentiation, whereas the cyclic diphenyl ether topology is required for this activity. Additionally, glycosylated forms (aceroside I, III) retained osteogenic activity, but aglycones (acerogenin A, B) were more potent, indicating a glycosylation-attenuation effect distinct from the linear/cyclic switch [1].

osteoblast differentiation ALP activity MC3T3-E1 osteoporosis

Physicochemical Differentiation: Melting Point and Optical Rotation Separate Aceroside VII from Aceroside VIII in Quality Control

Aceroside VII and aceroside VIII were co-isolated and physicochemically characterized from Acer nikoense stem bark [1]. Aceroside VII exhibits a melting point of 144–145°C and a specific rotation of [α]₁₅D −28.4°, whereas aceroside VIII has [α]₁₅D −64.8° [1]. These orthogonal physicochemical parameters provide unambiguous identity confirmation that can distinguish aceroside VII from its closest structural analog, aceroside VIII, which differs only by the presence of a terminal apiose unit. The 15°C melting point elevation and 2.3-fold difference in optical rotation magnitude offer simple, readily accessible orthogonal QC acceptance criteria independent of chromatographic retention time [1].

quality control identity confirmation melting point optical rotation

Practical Application Scenarios for Aceroside VII Based on Verified Differential Evidence


Scenario 1: Antifibrotic Screening Programs Targeting Hepatic Stellate Cell Activation

Aceroside VII is an appropriate positive-control or test compound for in vitro antifibrotic assays using the HSC-T6 hepatic stellate cell model. Its documented dose-dependent inhibition of HSC-T6 proliferation at 10–100 µM (Lee et al., 2012) [1] distinguishes it from co-occurring linear diarylheptanoids such as platyphylloside, which lacks this activity. Researchers should specify aceroside VII by CAS number (104109-45-7) and confirm purity ≥95% (LC/MS-ELSD) to ensure reproducibility, and should include (−)-centrolobol as an aglycone comparator to assess the contribution of the glucose moiety to antifibrotic potency.

Scenario 2: Negative Control for Hepatoprotection Studies in the t-BHP/HepG2 Oxidative Injury Model

In hepatoprotection screening against t-BHP-induced toxicity in HepG2 cells, aceroside VII serves as a structurally defined negative control. Data from Kim et al. (2010) [2] demonstrate that while diarylheptanoids such as (5S)-O-methylhirsutanonol provide robust protection (>50% at 10 µM), aceroside VII does not reach the significance threshold in the same assay. This differential activity profile makes aceroside VII valuable for establishing the SAR boundary between hepatoprotective and non-hepatoprotective diarylheptanoids.

Scenario 3: Epigenetic Drug Discovery — Selective Exclusion of Aceroside VII from HDAC6-Targeted Assays

For laboratories investigating natural-product HDAC6 inhibitors, aceroside VII is the compound to avoid. Its close analog aceroside VIII is a validated selective HDAC6 inhibitor with synergistic anticancer activity in HT29 cells (Ryu et al., 2015) [3], but aceroside VII lacks this activity due to the absence of the apiose-containing disaccharide. Procurement specifications for HDAC6 programs should explicitly require aceroside VIII (not aceroside VII), with identity confirmed by polarimetry (expected [α]D ~−64.8° vs. −28.4° for aceroside VII).

Scenario 4: Osteoblast Differentiation Research — Topology Controls for Diarylheptanoid SAR Studies

In osteoblast differentiation studies using MC3T3-E1 cells, aceroside VII and its aglycone (−)-centrolobol are essential negative controls representing the linear diarylheptanoid scaffold. Yonezawa et al. (2011) [4] demonstrated that cyclic diphenyl ether-type diarylheptanoids promote ALP activity and osteocalcin production, whereas linear-type compounds (including (−)-centrolobol, the aglycone of aceroside VII) are inactive. A complete SAR panel for bone anabolic screening should include aceroside VII as the linear-type glycoside alongside cyclic comparators (aceroside I, III) and their respective aglycones to dissect contributions of topology and glycosylation to osteogenic potency.

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